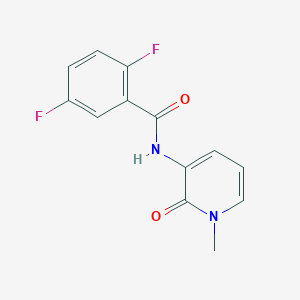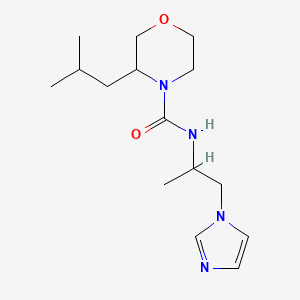
Thiolan-3-yl isoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiolan-3-yl isoquinoline-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic compound that contains a thiol group and an isoquinoline moiety. The thiol group makes it a potent reducing agent, while the isoquinoline moiety makes it an excellent candidate for biological studies. In
作用机制
The mechanism of action of Thiolan-3-yl isoquinoline-1-carboxylate varies depending on its application. As a reducing agent, it acts by donating electrons to the functional group, leading to its reduction. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As a reducing agent, it can be used to synthesize various organic compounds, such as pharmaceuticals and agrochemicals. As an anticancer agent, it has shown promising results in inducing apoptosis in cancer cells without affecting normal cells. As a fluorescent probe, it has been used to detect metal ions in biological systems, such as cells and tissues.
实验室实验的优点和局限性
Thiolan-3-yl isoquinoline-1-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a reducing agent, which makes it a versatile compound for organic synthesis. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in water, which makes it challenging to use in biological studies. Another limitation is its potential toxicity, which requires careful handling and storage.
未来方向
Thiolan-3-yl isoquinoline-1-carboxylate has several future directions in scientific research. One of the future directions is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is to explore its potential as an anticancer agent and to optimize its structure for better efficacy. Moreover, future research can focus on improving the synthesis method of this compound to increase its yield and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its ability to act as a reducing agent, induce apoptosis in cancer cells, and detect metal ions in biological systems makes it a versatile compound for scientific research. However, its low solubility in water and potential toxicity require careful handling and storage. Future research can focus on improving its synthesis method, exploring its potential as an anticancer agent, and investigating its use as a fluorescent probe.
合成方法
The synthesis of Thiolan-3-yl isoquinoline-1-carboxylate involves the reaction of 3-mercapto-1-propanol with isoquinoline-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学研究应用
Thiolan-3-yl isoquinoline-1-carboxylate has shown promising results in various scientific research applications. It has been extensively studied as a reducing agent in organic synthesis, where it can be used to reduce various functional groups, such as ketones, aldehydes, and nitro groups. Moreover, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems.
属性
IUPAC Name |
thiolan-3-yl isoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17-11-6-8-18-9-11)13-12-4-2-1-3-10(12)5-7-15-13/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSRYNBWPESLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)
![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)

